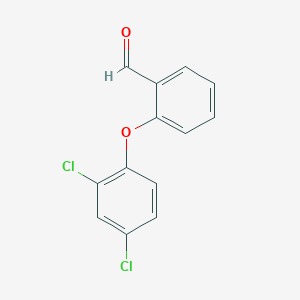

2-(2,4-Dichlorophenoxy)benzaldehyde

Vue d'ensemble

Description

2-(2,4-Dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . It is a white to tan crystalline powder with a melting point of 50-54°C . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)benzaldehyde typically involves the reaction of 2,4-dichlorophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity . The product is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: 2-(2,4-Dichlorophenoxy)benzoic acid.

Reduction: 2-(2,4-Dichlorophenoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicide Development

One of the primary applications of 2-(2,4-dichlorophenoxy)benzaldehyde is as an intermediate in the synthesis of herbicides. It plays a crucial role in developing effective weed control solutions. For instance, it is involved in the formulation of selective herbicides that target broadleaf weeds while leaving cereal crops unharmed. The compound's structure allows it to mimic natural plant hormones (auxins), leading to uncontrolled growth in target weeds, ultimately resulting in their death .

Pharmaceutical Development

Synthesis of Therapeutic Agents

In pharmaceutical research, this compound is utilized in synthesizing various therapeutic agents. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs. For example, compounds derived from this aldehyde have been studied for their potential to inhibit cyclooxygenase enzymes, which are key players in the inflammatory process .

Case Study: Anti-Inflammatory Activity

A study investigated the anti-inflammatory properties of benzaldehyde derivatives, including this compound. The results indicated significant inhibition of inflammation markers in vitro, suggesting its potential for formulating new anti-inflammatory medications .

Material Science

Production of Specialty Polymers

The compound is also employed in material science for producing specialty polymers and resins. These materials are engineered to exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications. For instance, polymers incorporating this compound have been shown to improve mechanical properties and thermal stability .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques. It aids researchers in accurately analyzing complex mixtures by providing a consistent benchmark against which other substances can be measured. This application is critical in ensuring the reliability of analytical results across various chemical analyses .

Environmental Monitoring

Impact Studies on Ecosystems

The compound is utilized in environmental studies to assess the impact of chlorinated compounds on ecosystems. Research involving this compound has provided insights into the environmental safety and pollution control measures necessary for managing chlorinated chemicals. Such studies often focus on the degradation pathways of these compounds and their effects on aquatic life .

Data Summary Table

| Application Area | Specific Use | Key Findings/Examples |

|---|---|---|

| Agricultural Chemistry | Intermediate for herbicides | Effective against broadleaf weeds |

| Pharmaceutical Development | Synthesis of anti-inflammatory drugs | Inhibits cyclooxygenase enzymes |

| Material Science | Production of specialty polymers | Enhanced durability and thermal stability |

| Analytical Chemistry | Standard reference material | Ensures reliability in chromatographic analyses |

| Environmental Monitoring | Impact assessment on ecosystems | Insights into degradation and ecological impact |

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenoxy)benzaldehyde

- 4-(2,4-Dichlorophenoxy)benzaldehyde

- 3-(4-Chlorophenoxy)benzaldehyde

Uniqueness

2-(2,4-Dichlorophenoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

2-(2,4-Dichlorophenoxy)benzaldehyde is an organic compound with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This compound is derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been extensively studied for its environmental and health impacts. The biological properties of this compound are critical for understanding its potential applications in medicine and agriculture.

- Chemical Formula : CHClO

- Molecular Weight : 252.12 g/mol

- CAS Number : 86309-06-0

The mechanism by which this compound exerts its biological effects involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or disrupt various cellular processes, leading to its observed antimicrobial and antifungal activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth.

- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of several pathogenic bacteria. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 50-100 µg/mL .

- Fungal Inhibition : The compound also displays antifungal activity, particularly against Candida albicans and Aspergillus niger. In vitro assays have shown that it can reduce fungal growth significantly at concentrations as low as 25 µg/mL .

Cytotoxicity

While exploring its therapeutic potential, studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate a low cytotoxicity profile, making it a candidate for further drug development. For example, in tests involving the Madin-Darby canine kidney (MDCK) cell line, the compound exhibited minimal cytotoxic effects at concentrations up to 100 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antifungal Activity | Cytotoxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Low |

| 2-(4-Chlorophenoxy)benzaldehyde | Low | Moderate | Moderate |

| 4-(2,4-Dichlorophenoxy)benzaldehyde | High | Low | Moderate |

Case Study 1: Antifungal Effectiveness

A study conducted by researchers at Izmir Institute of Technology evaluated the antifungal properties of various benzaldehyde derivatives, including this compound. The compound was found to significantly inhibit aflatoxin production in Aspergillus flavus, suggesting its potential use as a natural antifungal agent in food preservation .

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the biodegradability of herbicides including derivatives of 2,4-D, it was noted that while this compound has low biodegradability under standard conditions, its degradation products may possess enhanced biological activity. This finding underscores the importance of understanding the environmental fate of such compounds .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAYPCKDEZKJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376951 | |

| Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86309-06-0 | |

| Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.